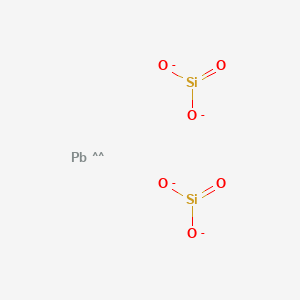

Lead(2+) silicate

描述

See also: Lead (has active moiety) ... View More ...

生物活性

Lead(2+) silicate, chemically represented as PbSiO₃, is a compound that has garnered attention due to its biological activity, particularly its toxicity and potential effects on human health and the environment. This article delves into the biological implications of this compound, focusing on its toxicity mechanisms, interactions with biological systems, and relevant research findings.

Overview of this compound

This compound is primarily known for its applications in ceramics and glass manufacturing. However, its presence in the environment raises concerns due to the toxic nature of lead ions. Lead is a heavy metal that can accumulate in biological systems, leading to various health issues.

Toxicological Profile

Mechanisms of Toxicity

This compound exhibits significant biological activity primarily through its lead ion content. The mechanisms of toxicity include:

- Neurotoxicity : Lead exposure has been linked to neurodevelopmental impairments in children. It disrupts neurotransmitter release and alters synaptic function.

- Hematotoxicity : Lead affects hemoglobin synthesis, leading to anemia by inhibiting enzymes involved in heme production.

- Renal Toxicity : Chronic exposure can result in nephrotoxicity, characterized by tubular damage and impaired renal function.

- Reproductive Toxicity : Lead exposure is associated with adverse reproductive outcomes, including reduced fertility and developmental issues in offspring.

1. In Vitro Studies on Cell Lines

A study investigating the effects of this compound on human cell lines demonstrated that lead exposure resulted in significant cytotoxicity. The research employed various assays to assess cell viability and metabolic activity:

| Assay Type | Result |

|---|---|

| MTT Assay | Decreased cell viability |

| LDH Release | Increased membrane permeability |

| Apoptosis Assay | Elevated apoptotic markers |

These findings indicate that this compound can induce cellular stress and apoptosis in exposed cell lines .

2. Environmental Impact Studies

Research has shown that this compound can leach into groundwater, posing risks to ecosystems and human health. A study on adsorption behaviors revealed:

| Material | Adsorption Capacity (mg/g) |

|---|---|

| Magnetite | 15.3 |

| Silica | 10.7 |

| Alumina | 8.5 |

The study concluded that the presence of lead ions altered the adsorption characteristics of other contaminants such as cadmium . This highlights the compound's potential environmental persistence and bioaccumulation.

Regulatory Considerations

This compound is subject to strict regulations under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). The European Chemicals Agency (ECHA) monitors its use due to its toxicological properties .

科学研究应用

Material Science Applications

1.1 Glass Manufacturing

Lead(II) silicate is widely used in the production of specialty glasses, particularly in lead glass, which is known for its high refractive index and brilliance. The incorporation of lead silicate enhances the optical properties of glass, making it suitable for fine glassware and optical instruments.

1.2 Ceramics

In ceramic applications, lead silicate serves as a fluxing agent that lowers the melting temperature of silica. This property is beneficial in producing low-temperature ceramic bodies and glazes, which are essential for various decorative and functional ceramic products.

Environmental Remediation

2.1 Adsorption of Heavy Metals

Lead(II) silicate has been investigated for its ability to adsorb heavy metals from wastewater. Studies indicate that modified forms of lead silicate can effectively remove cadmium and lead ions from aqueous solutions through adsorption mechanisms. For instance, a study utilizing mesoporous silicate MCM-41 demonstrated significant adsorption capacities for both cadmium(II) and lead(II), suggesting potential applications in wastewater treatment systems aimed at recovering toxic metals .

2.2 Toxicity Studies

Research has highlighted the relative toxicity of various lead silicates, emphasizing the need for careful handling and application in environmental contexts. A comparative study assessed the solubility and absorption rates of different lead silicates, revealing that all tested compounds exhibited significant toxicity levels . This underscores the importance of developing safer alternatives or encapsulation methods when utilizing lead silicates in environmental applications.

Electronics and Electrical Applications

Lead(II) silicate is also employed in the electronics industry due to its dielectric properties. It can be used in capacitors and other electronic components where stable electrical characteristics are required.

Case Studies

属性

IUPAC Name |

dioxido(oxo)silane;lead(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O3Si.Pb/c1-4(2)3;/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPIWWDEGJLLCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Pb+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3PbSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11120-22-2 (Parent), Array | |

| Record name | Lead monosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011120222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90893100 | |

| Record name | Lead metasilicate (PbSiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10099-76-0, 11120-22-2 | |

| Record name | Lead monosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011120222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead metasilicate (PbSiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEAD MONOSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLE92T7F1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。